molecular formula C6H3F3N2 B13457804 5-ethynyl-1-(trifluoromethyl)-1H-imidazole

5-ethynyl-1-(trifluoromethyl)-1H-imidazole

Cat. No.: B13457804
M. Wt: 160.10 g/mol
InChI Key: ZJNSBHSHRTUPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Imidazole (B134444) Chemistry and its Significance in Contemporary Chemical Research

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science. researchgate.netontosight.ai Its prevalence in nature, notably in the amino acid histidine and purine (B94841) bases of DNA, highlights its fundamental biological importance. ontosight.ai Imidazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them privileged scaffolds in drug discovery. ontosight.aigoogle.comnih.gov The two nitrogen atoms within the ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors. ontosight.aigoogle.com Furthermore, their electronic properties and stability make them valuable components in the development of ionic liquids and functional materials. nih.gov

Role of Ethynyl (B1212043) Moieties in Synthetic Organic Chemistry and Materials Science

The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. Its linear geometry and the reactivity of the triple bond allow for a variety of chemical transformations. nih.gov The terminal alkyne proton is weakly acidic, enabling deprotonation and subsequent reactions to form carbon-carbon bonds, a key strategy in building more complex molecular architectures. mdpi.com A prominent application is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which is widely used for its efficiency and biocompatibility in creating triazole linkages. bmrb.io In materials science, the rigidity and π-conjugation of the ethynyl moiety are exploited in the design of organic semiconductors, polymers with tailored electronic properties, and molecular wires. nih.govresearchgate.net

Impact of Trifluoromethyl Groups on Molecular Design and Electronic Properties

The trifluoromethyl (–CF₃) group is a powerful tool in modern molecular design, particularly in pharmaceutical and agrochemical development. lab-chemicals.com Its introduction into a molecule can profoundly alter its physicochemical and biological properties. nih.gov The strong electron-withdrawing nature of the three fluorine atoms significantly impacts the electronic environment of the parent molecule, often increasing its acidity or decreasing the basicity of nearby functional groups. lab-chemicals.com This electronic perturbation can enhance binding affinity to biological targets. nih.gov

Furthermore, the trifluoromethyl group increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within biological systems. nih.gov The C-F bond is exceptionally strong, meaning the –CF₃ group is metabolically very stable, a desirable characteristic for drug candidates as it can prevent rapid breakdown in the body. nih.gov It is often used as a bioisostere for methyl or chloro groups to fine-tune a molecule's size, shape, and electronic profile. lab-chemicals.com

Rationale for Investigating 5-Ethynyl-1-(trifluoromethyl)-1H-imidazole: Bridging Diverse Chemical Domains

The rationale for investigating a molecule like this compound stems from the strategic combination of its three core components. The central imidazole ring provides a proven biologically active scaffold. The ethynyl group at the 5-position offers a reactive handle for further chemical modification, allowing for its incorporation into larger systems, polymers, or bioconjugates via reactions like Sonogashira coupling or click chemistry. The trifluoromethyl group at the 1-position is expected to significantly modulate the electronic properties of the imidazole ring and enhance the compound's metabolic stability and lipophilicity. This unique combination suggests potential applications in creating novel pharmaceuticals with tailored properties or advanced functional materials.

Scope and Objectives of Academic Inquiry for the Compound

A formal academic investigation into this compound would logically encompass several key objectives. The primary goal would be to develop and optimize a robust synthetic route to produce the compound in sufficient purity and yield. Following its synthesis, a thorough characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to confirm its structure and understand its solid-state properties.

Subsequent research would focus on exploring its reactivity, particularly at the ethynyl terminus, to assess its utility as a building block in more complex syntheses. Finally, a comprehensive evaluation of its biological activity and material properties would be necessary to uncover its potential applications, for instance, by screening it against various biological targets or measuring its electronic and photophysical characteristics. The absence of such studies in the current literature highlights a gap in knowledge and an opportunity for future research.

Data Tables

Due to the lack of specific experimental data for this compound, a detailed data table cannot be generated. However, a table of basic computed properties for related compounds is provided for context.

Property4-ethynyl-1H-imidazole5-ethynyl-1-methyl-1H-imidazole
Molecular Formula C₅H₄N₂C₆H₆N₂
Molecular Weight 92.10 g/mol 106.13 g/mol
CAS Number 57121-48-971759-92-7
Boiling Point Not available116 °C / 25 mmHg
Density Not available1.045 g/mL at 25 °C

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

5-ethynyl-1-(trifluoromethyl)imidazole

InChI

InChI=1S/C6H3F3N2/c1-2-5-3-10-4-11(5)6(7,8)9/h1,3-4H

InChI Key

ZJNSBHSHRTUPAO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CN1C(F)(F)F

Origin of Product

United States

Reactivity and Chemical Transformations

Reactivity of the Terminal Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it an excellent participant in numerous addition and cycloaddition reactions.

The terminal alkyne functionality of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate.

This transformation is expected to proceed smoothly with this compound to yield a variety of 1-(trifluoromethyl)-5-(1,2,3-triazol-4-yl)-1H-imidazole derivatives. The reaction is known for its wide substrate scope and tolerance of numerous functional groups, allowing for the synthesis of complex molecules. A range of organic azides can be employed, leading to diverse products.

Azide ReactantProduct Structure
Benzyl azide1-(Trifluoromethyl)-5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-imidazole
Azidoethane1-(Trifluoromethyl)-5-(1-ethyl-1H-1,2,3-triazol-4-yl)-1H-imidazole
Phenyl azide1-(Trifluoromethyl)-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-imidazole
1-Azidoadamantane1-(Trifluoromethyl)-5-(1-(adamantan-1-yl)-1H-1,2,3-triazol-4-yl)-1H-imidazole

The ethynyl group is a competent partner in various cycloaddition reactions beyond the CuAAC.

Diels-Alder Reaction : As a dienophile, the alkyne of this compound can theoretically participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. wikipedia.org The reactivity of the alkyne is enhanced by the electron-withdrawing nature of the attached trifluoromethyl-imidazole ring. However, specific examples of this reaction with this compound are not extensively documented in the literature. In some contexts, imidazole (B134444) rings themselves can act as the diene component in intramolecular Diels-Alder reactions, though this is less common for intermolecular variants. researchgate.netrsc.orgpitt.edu

[3+2] Cycloadditions : The terminal alkyne is an excellent dipolarophile for 1,3-dipolar cycloadditions, a broad class of reactions that includes the CuAAC. It is expected to react with various 1,3-dipoles to form five-membered heterocyclic rings. For instance, reaction with nitrile imines, generated in situ from hydrazonoyl chlorides, would yield pyrazole (B372694) derivatives. mdpi.com Similarly, cycloaddition with nitrile oxides would produce isoxazoles. These reactions provide powerful methods for constructing complex heterocyclic systems. researchgate.net

1,3-DipoleResulting Heterocycle
Nitrile IminePyrazole
Nitrile OxideIsoxazole
DiazoalkanePyrazole (or Triazole after rearrangement)

Hydration : The addition of water across the alkyne triple bond, known as hydration, is a fundamental reaction. For terminal alkynes like this compound, this reaction typically proceeds with Markovnikov regioselectivity to yield a methyl ketone. The reaction is often catalyzed by mercury(II) salts or strong acids like trifluoroacetic acid. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. The expected product from the hydration of this compound is 5-acetyl-1-(trifluoromethyl)-1H-imidazole . pharm.or.jpresearchgate.net

Hydroamination : The addition of an N-H bond of an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals, including copper, gold, and palladium complexes, and provides a direct route to enamines or imines. nih.govacs.orgfrontiersin.orgrsc.orgsciepub.comnih.gov The intermolecular hydroamination of this compound with primary or secondary amines is expected to yield enamines, which may exist as or tautomerize to the corresponding imines. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions.

Reactivity of the Imidazole Heterocycle

The aromatic imidazole ring has its own distinct reactivity, which is significantly modulated by the substituents attached to it.

The imidazole ring is generally susceptible to electrophilic attack. However, the N-1 trifluoromethyl group in this compound is a powerful electron-withdrawing group, which strongly deactivates the imidazole ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation significantly more difficult compared to unsubstituted imidazole.

Despite the deactivation, if substitution were to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The N-1 CF₃ group directs electrophiles away from the C2 position. The C5-ethynyl group would likely direct an incoming electrophile to the C4 position. Therefore, the C4 position is the most probable site for electrophilic attack, should a reaction proceed under forcing conditions. Studies on other 2- and 4-(trifluoromethyl)imidazoles have shown that electrophilic nitration and halogenation can be achieved, indicating that substitution is possible despite the deactivating effect of the CF₃ group.

Nucleophilic aromatic substitution (SₙAr) on an imidazole ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups and contains a suitable leaving group. The N-1 trifluoromethyl group does activate the ring towards nucleophilic attack. While direct substitution of a hydride ion (H⁻) is not feasible, if a good leaving group (e.g., a halogen such as Cl, Br, or I) were present at the C2, C4, or C5 position of a related imidazole derivative, an SₙAr reaction could occur. For example, in a hypothetical 4-bromo-5-ethynyl-1-(trifluoromethyl)-1H-imidazole, the bromide could potentially be displaced by strong nucleophiles.

There are no specific reports in the surveyed literature detailing ring transformation reactions for this compound. Such reactions are generally rare for this type of stable heterocyclic system under typical conditions.

Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the N1 position of the imidazole ring has a profound impact on the molecule's electronic properties and, consequently, its reactivity.

The CF₃ group significantly deactivates the imidazole ring towards electrophilic aromatic substitution. acs.orgontosight.ai The nitrogen lone pairs are less available to participate in aromatic sextet formation and to stabilize the positive charge of the Wheland intermediate formed during electrophilic attack. As a result, reactions that typically proceed readily with unsubstituted imidazoles, such as nitration or halogenation, would require much harsher conditions for this compound and would likely occur with low regioselectivity, if at all.

Conversely, the electron-withdrawing nature of the CF₃ group makes the imidazole ring more susceptible to nucleophilic attack. ontosight.ai Positions on the imidazole ring that are typically electron-rich become more electrophilic and can react with strong nucleophiles. This altered reactivity can be exploited to introduce substituents that would be difficult to incorporate via other means.

The table below summarizes the expected influence of the trifluoromethyl group on various reaction types at the imidazole core.

Reaction TypeExpected Influence of the Trifluoromethyl GroupRationale
Electrophilic Aromatic Substitution Strongly DeactivatingThe CF₃ group withdraws electron density from the imidazole ring, making it less nucleophilic and destabilizing the positively charged intermediate. acs.org
Nucleophilic Aromatic Substitution ActivatingThe CF₃ group enhances the electrophilicity of the imidazole ring, making it more susceptible to attack by nucleophiles. researchgate.netnih.gov
Acidity of C-H bonds IncreasedThe inductive effect of the CF₃ group increases the acidity of the C-H protons on the imidazole ring, facilitating deprotonation and metalation.

Derivatization Strategies for this compound

The presence of both the ethynyl group and the trifluoromethyl-substituted imidazole core allows for a range of derivatization strategies, targeting different parts of the molecule.

The terminal alkyne is a versatile functional group that can undergo a variety of chemical transformations.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This would allow for the straightforward introduction of a wide range of aryl and vinyl substituents at the 5-position of the imidazole ring.

Click Chemistry: The ethynyl group is an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.cominterchim.frorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, enabling the conjugation of the imidazole core to a vast array of molecules, including biomolecules. nih.govnih.gov

Hydration: The triple bond can be hydrated, typically using mercury(II) salts in acidic media, to yield the corresponding methyl ketone.

Reduction: The ethynyl group can be selectively reduced to an ethyl group using catalytic hydrogenation.

The following table provides representative examples of reactions that could be applied to the ethynyl moiety of this compound.

ReactionReagents and ConditionsProduct Type
Sonogashira Coupling Aryl/Vinyl halide, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N)5-Aryl/Vinyl-1-(trifluoromethyl)-1H-imidazole
Click Chemistry (CuAAC) Organic azide (R-N₃), Cu(I) catalyst (e.g., CuSO₄/sodium ascorbate)5-(1-R-1,2,3-triazol-4-yl)-1-(trifluoromethyl)-1H-imidazole
Hydration (Markovnikov) H₂O, H₂SO₄, HgSO₄1-(1-(Trifluoromethyl)-1H-imidazol-5-yl)ethan-1-one
Reduction H₂, Pd/C5-Ethyl-1-(trifluoromethyl)-1H-imidazole

While the trifluoromethyl group deactivates the ring towards electrophiles, certain transformations of the imidazole core are still conceivable.

Metalation: The increased acidity of the ring protons, particularly at the C2 position, should allow for direct deprotonation with a strong base, such as an organolithium reagent. The resulting lithiated species can then be quenched with various electrophiles to introduce a range of functional groups.

Nucleophilic Substitution: In the presence of a suitable leaving group on the imidazole ring, nucleophilic aromatic substitution could be a viable strategy, facilitated by the electron-withdrawing CF₃ group.

While the N1 position is already substituted with a trifluoromethyl group, the N3 nitrogen atom is available for further functionalization.

N-Oxide Formation: The lone pair on the N3 nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as m-CPBA or H₂O₂. Imidazole N-oxides are versatile intermediates that can undergo a range of subsequent transformations. nih.govresearchgate.netnih.gov

Quaternization: The N3 nitrogen can be alkylated with alkyl halides to form imidazolium (B1220033) salts (quaternization). These ionic compounds have applications as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). The electron-withdrawing trifluoromethyl group at N1 would likely decrease the nucleophilicity of the N3 nitrogen, potentially requiring more forcing conditions for quaternization compared to an N-alkyl imidazole.

Advanced Spectroscopic Characterization and Structural Elucidation

Elucidation of Molecular Structure via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole, providing detailed insights into the chemical environment of each atom within the molecule.

Probing Proton (¹H) Chemical Environments

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons on the imidazole (B134444) ring and the terminal ethynyl (B1212043) group. The proton at the C2 position of the imidazole ring is expected to appear as a singlet in the downfield region, typically around δ 8.0-8.2 ppm. The proton at the C4 position would also likely present as a singlet, shifted slightly upfield to approximately δ 7.3-7.5 ppm. The terminal proton of the ethynyl group is anticipated to resonate as a sharp singlet in the range of δ 3.2-3.5 ppm. The precise chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group and the anisotropic effects of the alkyne's triple bond.

Proton Expected Chemical Shift (ppm) Multiplicity
H-2 (imidazole)8.0 - 8.2Singlet
H-4 (imidazole)7.3 - 7.5Singlet
H (ethynyl)3.2 - 3.5Singlet

Carbon-13 (¹³C) Resonance Analysis

In the ¹³C NMR spectrum, the carbon atoms of the imidazole ring and the substituents exhibit characteristic resonances. The carbon of the trifluoromethyl group is expected to appear as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 120-125 ppm. The imidazole ring carbons (C2, C4, and C5) would resonate in the aromatic region. The C2 carbon is likely to be found around δ 138-140 ppm, while the C4 and C5 carbons would appear at distinct positions, influenced by their respective substituents. The two sp-hybridized carbons of the ethynyl group are expected to have characteristic shifts, with the terminal carbon appearing around δ 75-80 ppm and the carbon attached to the imidazole ring resonating at approximately δ 80-85 ppm.

Carbon Expected Chemical Shift (ppm) Multiplicity (if applicable)
CF₃120 - 125Quartet
C2 (imidazole)138 - 140Singlet
C4 (imidazole)115 - 120Singlet
C5 (imidazole)125 - 130Singlet
C≡ (imidazole-C≡)80 - 85Singlet
≡CH (≡C-H)75 - 80Singlet

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Conformation and Environment

The ¹⁹F NMR spectrum provides a direct probe of the trifluoromethyl group. For this compound, a single, sharp resonance is expected, as the three fluorine atoms are chemically equivalent. This signal is anticipated to appear in the region of δ -60 to -65 ppm relative to a standard reference such as CFCl₃. The precise chemical shift can provide information about the electronic environment of the trifluoromethyl group as influenced by the imidazole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within the molecule. The terminal alkyne group gives rise to two characteristic vibrations: a sharp, weak to medium intensity band for the ≡C-H stretch, typically observed around 3300 cm⁻¹ in the IR spectrum, and a C≡C triple bond stretch in the range of 2100-2150 cm⁻¹. The C≡C stretch is often weak in the IR spectrum but produces a strong signal in the Raman spectrum. The trifluoromethyl group exhibits strong C-F stretching absorptions, usually in the region of 1100-1300 cm⁻¹. The imidazole ring itself will show a series of characteristic stretching and bending vibrations for the C=N, C-N, and C-H bonds, contributing to the fingerprint region of the spectra.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Ethynyl≡C-H Stretch~3300Sharp, Weak-MediumMedium
EthynylC≡C Stretch2100 - 2150WeakStrong
TrifluoromethylC-F Stretch1100 - 1300StrongWeak-Medium
Imidazole RingRing Stretching1400 - 1600MediumMedium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which aids in confirming its structure. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry can confirm the elemental composition. The fragmentation of this molecule under electron ionization is expected to involve characteristic losses. Common fragmentation pathways would likely include the loss of a fluorine atom ([M-F]⁺), the trifluoromethyl radical ([M-CF₃]⁺), or the ethynyl group. Rearrangements involving the trifluoromethyl group, such as the loss of difluorocarbene (:CF₂), are also possible fragmentation routes for such compounds.

Advanced Spectroscopic Techniques for Electronic Structure Analysis (e.g., UV-Vis Absorption, Fluorescence, if applicable without discussing prohibited elements)

The electronic structure of a molecule, which encompasses the arrangement and energy of its electrons, is fundamental to its chemical behavior and potential applications. Techniques such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule, providing insights into its conjugated systems and the effects of its functional groups.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*. The imidazole ring, along with the ethynyl group, forms a conjugated π-system. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the energy levels of the molecular orbitals and thus affect the absorption spectrum.

In a typical analysis, the compound would be dissolved in a transparent solvent, and the absorbance would be measured as a function of wavelength. The resulting spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key characteristic. The intensity of the absorption is quantified by the molar absorptivity (ε).

Fluorescence Spectroscopy

Fluorescence is a photoluminescent process where a molecule, after absorbing light and reaching an excited electronic state, emits a photon as it returns to the ground state. This emission of light is typically at a longer wavelength (lower energy) than the absorbed light. Not all molecules that absorb UV-Vis light are fluorescent. The quantum yield of fluorescence is a measure of the efficiency of this process.

Computational Studies

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting the electronic properties of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic absorption spectra of molecules. researchgate.net By employing appropriate functionals and basis sets, it is possible to predict the λmax values, oscillator strengths (which relate to the intensity of absorption), and the nature of the electronic transitions (e.g., identifying them as π → π* or n → π*). researchgate.net Such theoretical calculations would be invaluable in guiding and interpreting experimental studies on this compound.

While specific experimental or theoretical data for this compound is not available in the reviewed literature, the table below outlines the kind of data that would be generated from UV-Vis absorption and fluorescence spectroscopy studies.

Table 1: Hypothetical Spectroscopic Data for this compound

Spectroscopic Technique Parameter Value
UV-Vis Absorption λmax (nm) Data not available
Molar Absorptivity (ε) (M⁻¹cm⁻¹) Data not available
Fluorescence Emission Emission λmax (nm) Data not available

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-ethynyl-1-(trifluoromethyl)-1H-imidazole, these methods would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). This analysis would calculate key geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound. Furthermore, DFT calculations would yield the molecule's total electronic energy, which is crucial for assessing its thermodynamic stability.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its ability to participate in chemical reactions. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which can reveal hyperconjugative interactions and other stabilizing effects. For this compound, NBO analysis would quantify the strength and nature of the various chemical bonds and lone pairs, offering a deeper understanding of its electronic structure.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry can be employed to model the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can elucidate the step-by-step mechanism of a reaction. This would allow for the prediction of reaction kinetics and the identification of the most favorable reaction pathways, which is invaluable for designing synthetic routes or understanding its biochemical interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would provide insights into its conformational flexibility. By simulating the motion of the atoms, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and its infrared (IR) vibrational frequencies. Agreement between the predicted and experimental spectra would provide strong evidence for the correct identification and characterization of the compound.

In Silico Design of Novel Derivatives and Analogues

The in silico design of novel derivatives and analogues of a lead compound like this compound is a cornerstone of modern drug discovery and materials science. This process involves using computational models to predict the properties of hypothetical molecules, allowing researchers to prioritize synthetic efforts on the most promising candidates. For imidazole (B134444) derivatives, these approaches often focus on enhancing biological activity, improving pharmacokinetic profiles, or tuning material properties.

Key computational techniques employed in the design of novel imidazole derivatives include:

Molecular Docking: This method predicts the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein or enzyme. For instance, in the development of new anticancer agents, derivatives of an imidazole core can be docked into the active site of a target protein to estimate their binding affinity. dergipark.org.tr A higher docking score suggests a stronger interaction, indicating a potentially more potent compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of known imidazole derivatives, a QSAR model can be built to predict the activity of new, unsynthesized analogues based on their structural features.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is established for a series of active imidazole compounds, it can be used to screen virtual libraries for new molecules that fit the model.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. These simulations can be used to assess the stability of a ligand-protein complex and to understand the conformational changes that occur upon binding. nih.gov

The design of novel derivatives of this compound would likely involve modifications to its core structure. For example, the ethynyl (B1212043) group could be replaced with other functional groups to explore different interactions with a target, while the trifluoromethyl group's influence on electronic properties and metabolic stability would be a key consideration. The imidazole ring itself offers multiple points for substitution to fine-tune the molecule's properties. nih.gov

Table 1: Hypothetical In Silico Designed Derivatives of this compound and their Predicted Properties

DerivativeModificationPredicted Property ImprovementComputational Method
Analog 1 Replacement of ethynyl group with a phenyl ringIncreased binding affinity to target proteinMolecular Docking
Analog 2 Addition of a hydroxyl group to the ethynyl moietyImproved solubility and pharmacokinetic profileQSAR, ADMET Prediction
Analog 3 Substitution of a hydrogen on the imidazole ring with a methyl groupEnhanced metabolic stabilityP450 Metabolism Prediction
Analog 4 Bioisosteric replacement of the trifluoromethyl group with a nitrile groupAltered electronic profile and potential for new interactionsPharmacophore Modeling

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Global Chemical Reactivity Descriptors

For a molecule like this compound, the following global reactivity descriptors would be of interest:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = μ2 / 2η.

While specific DFT calculations for this compound are not available, we can present a hypothetical table of these descriptors to illustrate their utility. These values would be obtained through computational software and would be crucial for comparing the reactivity of this compound to its derivatives or other known molecules.

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound

DescriptorSymbolHypothetical Value (eV)
HOMO EnergyEHOMO-7.5
LUMO EnergyELUMO-1.2
HOMO-LUMO GapΔE6.3
Ionization PotentialI7.5
Electron AffinityA1.2
Chemical Hardnessη3.15
Electronic Chemical Potentialμ-4.35
Electrophilicity Indexω3.01

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

These descriptors would be instrumental in predicting the reactivity of this compound. For example, a relatively large HOMO-LUMO gap would suggest high kinetic stability. The electrophilicity index could be used to anticipate its behavior in reactions with nucleophiles.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

To date, no specific synthetic routes for 5-ethynyl-1-(trifluoromethyl)-1H-imidazole have been detailed in peer-reviewed literature. Future research should prioritize the development of efficient and scalable synthetic methods. Drawing inspiration from general imidazole (B134444) syntheses, several strategies could be envisioned. For instance, adaptations of the van Leusen imidazole synthesis could be explored, potentially utilizing a trifluoromethylated starting material and an ethynyl-containing component.

Furthermore, the principles of green chemistry should be integral to the development of these new synthetic pathways. This would involve the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. A comparative analysis of different synthetic approaches would be crucial to identify the most sustainable and economically viable route for producing this compound in sufficient quantities for further study.

Investigation of Undiscovered Reactivity Modes and Catalytic Applications

The reactivity of this compound is entirely uncharted. The interplay between the electron-deficient trifluoromethylated imidazole ring and the reactive ethynyl (B1212043) group could lead to unique chemical behaviors. Systematic studies are needed to probe its reactivity in fundamental organic reactions. For example, the ethynyl group could participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to generate novel triazole derivatives.

The potential for this compound to act as a ligand in catalysis is another promising avenue. The nitrogen atoms of the imidazole ring could coordinate with metal centers, and the electronic properties imparted by the trifluoromethyl and ethynyl groups could modulate the catalytic activity of the resulting metal complexes. Screening its efficacy in a range of catalytic transformations would be a critical step in uncovering its potential applications in synthesis.

Advanced Computational Modeling for Predictive Design

In the absence of experimental data, computational modeling offers a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its molecular geometry, electronic structure, and spectroscopic signatures (such as NMR and IR spectra).

These theoretical predictions would not only provide a foundational understanding of the molecule but also guide future experimental work. For instance, computational models could predict the most likely sites for electrophilic and nucleophilic attack, thereby informing the design of reactivity studies. Furthermore, modeling can be used to screen potential catalytic applications and to design derivatives with tailored electronic properties.

Development of Advanced Materials with Tunable Properties

The rigid, planar structure of the imidazole ring, combined with the linear ethynyl group, makes this compound an interesting building block for the construction of advanced materials. Its incorporation into polymers or metal-organic frameworks (MOFs) could lead to materials with novel electronic, optical, or porous properties.

The trifluoromethyl group could enhance thermal stability and solubility in organic solvents, while the ethynyl group provides a reactive site for polymerization or for post-synthetic modification of materials. Future research could focus on synthesizing and characterizing such materials, with an eye toward applications in areas like gas storage, separation, or as components in electronic devices.

Synergistic Approaches Combining Synthesis, Spectroscopy, and Theory

A holistic understanding of this compound will require a synergistic approach that integrates synthetic chemistry, spectroscopic characterization, and theoretical modeling. Once a reliable synthetic route is established, detailed spectroscopic analysis (including NMR, IR, and mass spectrometry) will be essential to confirm its structure and to probe its electronic properties.

These experimental findings should be continually compared with and informed by computational models. This iterative process of synthesis, characterization, and theoretical validation will be the most effective strategy to rapidly advance the knowledge of this enigmatic compound and to systematically explore its potential for new discoveries and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.